NHPI-PEG2-C2-Pfp ester
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Overview
Description
NHPI-PEG2-C2-Pfp ester is a unique compound that belongs to the family of fluoro polyethylene glycol (PEG) compounds. It is a heterobifunctional PEG with a phthalimide PEG and a phthalimidoxy PEG unit. This compound is widely used in the field of pegylation, which involves the attachment of polyethylene glycol chains to various molecules for enhanced stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHPI-PEG2-C2-Pfp ester involves the reaction of phthalimide with polyethylene glycol and perfluorophenyl ester. The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or tetrahydrofuran. The reaction is catalyzed by a base, such as triethylamine, and proceeds at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
NHPI-PEG2-C2-Pfp ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other functional groups, such as amines or alcohols, under mild conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: The reaction can be carried out in water or aqueous base, such as sodium hydroxide, at room temperature.
Major Products
Scientific Research Applications
NHPI-PEG2-C2-Pfp ester has a wide range of applications in scientific research, including:
Mechanism of Action
NHPI-PEG2-C2-Pfp ester exerts its effects through the formation of stable covalent bonds with target molecules. The ester group reacts with nucleophiles, such as amines or alcohols, to form stable amide or ester bonds. This covalent modification enhances the stability and bioavailability of the target molecules, making them more resistant to enzymatic degradation .
Comparison with Similar Compounds
NHPI-PEG2-C2-Pfp ester is unique due to its combination of phthalimide and perfluorophenyl ester groups. Similar compounds include:
NHPI-PEG1-C2-Pfp ester: Contains a single PEG unit and is used for similar applications but with different properties.
NHPI-PEG3-C2-Pfp ester: Contains three PEG units and offers enhanced solubility and stability.
Compared to these similar compounds, this compound offers a balance of stability, solubility, and reactivity, making it a versatile choice for various applications .
Properties
Molecular Formula |
C21H16F5NO7 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H16F5NO7/c22-14-15(23)17(25)19(18(26)16(14)24)34-13(28)5-6-31-7-8-32-9-10-33-27-20(29)11-3-1-2-4-12(11)21(27)30/h1-4H,5-10H2 |
InChI Key |
FPEOLGWDOTVHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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